N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)furan-3-carboxamide
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Overview
Description
“N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)furan-3-carboxamide” is a compound that contains a pyrazole moiety . Pyrazole derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories has proved the pharmacological potential of the pyrazole moiety .
Synthesis Analysis
The synthesis of pyrazole derivatives has been extensively studied . A variety of synthesis methods and synthetic analogues have been reported over the years . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .Chemical Reactions Analysis
The chemical reactions involving pyrazole derivatives have been widely studied . These compounds have been synthesized for various purposes, including selective COX-2 inhibition with potent anti-inflammatory activity .Scientific Research Applications
Synthesis and Biological Activities
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)furan-3-carboxamide, due to its structural complexity, finds applications in the synthesis of various heterocyclic compounds that show significant biological activities. For instance, research has demonstrated the synthesis of pyridines, thioamides, thiazoles, and pyrano[2,3-d]thiazole derivatives starting from chalcones, which are related to the furan-3-carboxamide backbone. These compounds have been evaluated for their antimicrobial and anticancer activities. Specifically, some derivatives have shown high cytotoxicity against the MCF-7 cell line, indicating potential applications in cancer therapy (Zaki, Al-Gendey, & Abdelhamid, 2018).
Antimicrobial and Analgesic Properties
Further extending the applications, another study focused on the synthesis of 2-(1-naphtho[2,1-b]furan-2-yl-carbonyl)-3,5-disubstituted-2,3-dihydro-1H-pyrazoles and evaluated them for antimicrobial activity. Some of the synthesized compounds were also assessed for anti-inflammatory, analgesic, anthelmintic, diuretic, and antipyretic activities, showcasing the wide range of potential pharmaceutical applications of compounds derived from furan-3-carboxamide (Kumaraswamy et al., 2008).
Heterocyclic Synthesis
In the realm of heterocyclic chemistry, furan-fused heterocycles such as furopyranone, furopyrrolone, and thienopyrrolone derivatives have been synthesized starting from acid derivatives related to furan-3-carboxamide. These novel classes of compounds, obtained through intramolecular cyclization, highlight the role of furan-3-carboxamide derivatives in the development of new heterocyclic systems with potential applications in material science and pharmaceuticals (Ergun et al., 2014).
Electrophilic Substitution Reactions
N-(1-Naphthyl)furan-2-carboxamide, a related compound, has been synthesized and subjected to electrophilic substitution reactions, including nitration, bromination, formylation, and acylation. These reactions expand the functionalization of furan-3-carboxamide derivatives, offering pathways to synthesize diverse compounds with varied biological and chemical properties (Aleksandrov & El’chaninov, 2017).
Future Directions
The future directions for research on “N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)furan-3-carboxamide” and other pyrazole derivatives are likely to involve further exploration of their pharmacological potential . Given the broad range of activities associated with these compounds, there are likely to be many opportunities for future research .
properties
IUPAC Name |
N-[2-(2-pyrazol-1-ylethoxy)ethyl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c16-12(11-2-7-18-10-11)13-4-8-17-9-6-15-5-1-3-14-15/h1-3,5,7,10H,4,6,8-9H2,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRIMTBGGDIBHHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CCOCCNC(=O)C2=COC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)furan-3-carboxamide |
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